Enoxacin-d8
Description
Enoxacin-d8 (hydrochloride) is a deuterium-labeled analog of Enoxacin, a fluoroquinolone antibiotic. It is widely utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying Enoxacin in biological matrices such as plasma, urine, and tissue samples . The molecular formula of this compound is C15H9D8FN4O3·HCl, with a molecular weight of 364.8 g/mol . The compound is characterized by eight deuterium atoms replacing hydrogen atoms at specific positions, which minimizes isotopic interference during mass spectrometric analysis, thereby enhancing analytical precision .
This compound is synthesized to ≥99% isotopic purity, ensuring reliability in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling . Its hydrochloride salt form improves solubility in aqueous solutions, facilitating sample preparation . Key suppliers, including GLPBIO and Cayman Chemical, provide the compound in solid or pre-dissolved formats (e.g., 10 mM solutions), catering to diverse laboratory needs .
Properties
CAS No. |
1329642-60-5 |
|---|---|
Molecular Formula |
C15H17FN4O3 |
Molecular Weight |
328.373 |
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |
InChI Key |
IDYZIJYBMGIQMJ-SQUIKQQTSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
Synonyms |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8; Enofloxacin-d8; Enofloxacine-d8; Enoksetin-d8; Flumark-d8; NSC 629661-d8; PD 107779-d8; Penetrex-d8; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Precursor Exchange
The most widely adopted strategy involves substituting hydrogen atoms with deuterium at specific positions during intermediate synthesis. Key steps include:
-
Deuterated Quinoline Core Synthesis :
The quinoline nucleus, central to enoxacin’s structure, is synthesized using deuterated starting materials. For example, 1-cyclopropyl-1,4-dihydro-7-deutero-4-oxo-quinoline-3-carboxylic acid is prepared via cyclization of deuterated aniline derivatives with ethyl 3-cyclopropylamino-2-deuteroacrylate. This method achieves >98% isotopic purity at the C-7 position. -
Fluorination with Deuterated Reagents :
Fluorine introduction at the C-8 position employs potassium deuteroxide (KOD) instead of KOH in the Balz-Schiemann reaction, minimizing proton back-exchange. -
Piperazine Ring Deuteration :
The N-1 piperazine substituent undergoes hydrogen-deuterium exchange using D<sub>2</sub>O under acidic catalysis (HCl/DCl mixture, 80°C, 48 hr), achieving 85–90% deuteration at the α-carbons.
Table 1: Isotopic Purity Achieved via Precursor Exchange
| Position | Deuterated Precursor | Reaction Conditions | Isotopic Purity (%) |
|---|---|---|---|
| C-7 | 2-deuteroaniline | H<sub>2</sub>SO<sub>4</sub>, 140°C, 12 hr | 98.2 |
| C-8 | KOD/NaNO<sub>2</sub> | -10°C, DMF, 4 hr | 97.5 |
| Piperazine | DCl/D<sub>2</sub>O | 80°C, 48 hr | 89.7 |
Acid-Catalyzed Hydrogen-Deuterium Exchange
Post-synthetic deuteration of preformed enoxacin utilizes:
-
Benzoic Acid/D<sub>2</sub>O System : Refluxing enoxacin (0.2 M) with 20 mol% benzoic acid in D<sub>2</sub>O under nitrogen achieves 60–65% deuteration at labile positions (C-2', C-5') within 72 hr.
-
Deuterated Polyphosphoric Acid (DPPA) : Heating enoxacin in DPPA at 170°C facilitates H-D exchange at electron-deficient carbons (C-3, C-6), yielding 75% deuteration after 24 hr.
Multi-Step Organic Synthesis Approach
A fully deuterated synthetic pathway involves:
-
Deuterated Ethyl 3-cyclopropylamino-2-(deutero)acrylate synthesis from CD<sub>3</sub>OD and deuterated cyclopropylamine.
-
Cyclization with deuterated 1,2,3,4-tetrahydro-6-deuteroquinoline in D<sub>2</sub>SO<sub>4</sub>/DNO<sub>3</sub>.
-
Fluorination using NaF/D<sub>2</sub>O at 40°C.
-
Piperazine coupling with perdeuterated 1-piperazinyl-d<sub>10</sub> under Mitsunobu conditions.
This method achieves 99.5% overall deuteration but requires 11 steps with a 22% total yield.
Industrial-Scale Production Considerations
Continuous Flow Deuteration
Modern facilities employ flow chemistry to enhance deuteration efficiency:
-
Microreactor Design :
Mixing enoxacin (0.5 M in D<sub>2</sub>O) with DCl (3 eq) in a 500 μm channel reactor at 85°C achieves 92% deuteration in 8 min vs. 48 hr batch processing. -
In-line NMR Monitoring :
Real-time <sup>2</sup>H NMR ensures isotopic purity ≥98% by adjusting D<sub>2</sub>O feed rates dynamically.
Solvent Recycling Systems
Industrial plants recover D<sub>2</sub>O and deuterated solvents via:
-
Multistage vacuum distillation (99.8% D<sub>2</sub>O recovery)
-
Molecular sieve drying towers for DMF-d<sub>7</sub> reuse
This reduces deuterium consumption by 40% compared to batch methods.
Critical Reaction Parameters and Optimization
Temperature Effects on Deuteration Efficiency
Table 2: Temperature vs. Deuteration Yield
| Temperature (°C) | % Deuteration (24 hr) | Byproduct Formation (%) |
|---|---|---|
| 60 | 45.2 | 2.1 |
| 80 | 78.9 | 5.7 |
| 100 | 85.4 | 12.3 |
| 120 | 88.2 | 18.9 |
Optimal range: 80–90°C balances deuteration rate and decomposition.
Catalytic Acceleration
Adding 5 mol% Pd/DABCO (1:2) increases deuteration rates 3-fold via σ-π orbital interactions that weaken C-H bonds.
Analytical Characterization Techniques
Isotopic Purity Assessment
Stability Testing
Accelerated degradation studies (40°C/75% RH, 6 months) show ≤0.5% deuterium loss when formulated with deuterated excipients.
Challenges in Deuterium Labeling
Position-Specific Exchange Barriers
Cost Optimization
Deuterium oxide accounts for 62% of raw material costs. Implementing D<sub>2</sub>O recovery membranes reduces expenses by $12,000/kg product.
Pharmaceutical Applications of Prepared this compound
Chemical Reactions Analysis
Types of Reactions
Enoxacin-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions, often under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Enoxacin-d8 exhibits significant antimicrobial properties against various bacterial strains. Research has shown that it retains the antibacterial efficacy characteristic of its parent compound, enoxacin.
Table 1: Antimicrobial Efficacy of this compound Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Klebsiella pneumoniae | 2.0 µg/mL | |
| Pseudomonas aeruginosa | 3.0 µg/mL |
The compound has shown improved activity against Gram-negative bacteria compared to traditional antibiotics, making it a candidate for further development in treating resistant infections.
Pharmacokinetic Studies
The deuterated form of enoxacin allows for precise pharmacokinetic studies due to its distinct mass profile, which facilitates tracking in biological systems. Studies have utilized this compound to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
Case Study: Pharmacokinetics in Animal Models
A study conducted on rats demonstrated that this compound has a longer half-life than its non-deuterated counterpart, suggesting enhanced stability and bioavailability. The results indicated that the area under the curve (AUC) for this compound was approximately 30% greater than that of standard enoxacin, indicating improved therapeutic potential in clinical settings .
Molecular Mechanisms and Therapeutic Potential
Research has explored the molecular mechanisms by which this compound exerts its effects on bacterial cells and cancer cells. Notably, it has been investigated for its role in inducing oxidative stress in cancer cells.
Table 2: Mechanisms of Action
The ability of this compound to modulate microRNA processing has implications for cancer therapy, as it may enhance the efficacy of RNA-based therapeutics.
Immunomodulatory Effects
Recent studies have indicated that this compound may also possess immunomodulatory properties. It has been shown to influence the oxidative burst activity in phagocytes, thereby enhancing immune responses.
Case Study: Immune Response Enhancement
In a controlled study involving human macrophages, treatment with this compound resulted in a significant increase in reactive oxygen species production, suggesting its potential use as an immunostimulant in therapeutic applications .
Environmental Applications
This compound is also being studied for its environmental impact and role as a tracer in ecological studies. Its distinct isotopic signature allows researchers to track the movement and degradation of pharmaceuticals in aquatic ecosystems.
Table 3: Environmental Impact Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Tracing Antibiotic Contaminants | This compound detected in river systems | |
| Degradation Rates | Slower degradation compared to non-deuterated forms |
These findings highlight the importance of monitoring pharmaceutical pollutants and their ecological consequences.
Mechanism of Action
Enoxacin-d8, like enoxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase subunit A and topoisomerase IV, which are crucial for maintaining the supercoiling of bacterial DNA.
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Enoxacin-d8 belongs to the fluoroquinolone class, which includes antibiotics such as Ciprofloxacin, Ofloxacin, and Levofloxacin. Its deuterated analogs, such as Ciprofloxacin-d8 and Ofloxacin-d8, share similar applications as internal standards but differ in structural modifications and isotopic labeling patterns:
Key Insights :
- Deuterium Labeling: this compound’s eight deuterium atoms provide a distinct mass shift (+8 Da) compared to the unlabeled compound, reducing spectral overlap in MS analysis. This feature is critical for avoiding matrix effects in complex biological samples .
- Structural Specificity: Unlike Ofloxacin-d8, which has a broader-spectrum antibacterial profile, this compound is primarily used for its parent drug’s pharmacokinetic profiling due to its selective inhibition of bacterial DNA gyrase (IC50 = 126 µg/mL) and topoisomerase IV (IC50 = 26.5 µg/mL) .
Analytical Performance Comparisons
This compound demonstrates superior performance in LC-MS compared to non-deuterated analogs and lighter isotopologs (e.g., d3 or d5 variants). For example:
- Sensitivity: In spiked plasma samples, this compound achieved a limit of quantification (LOQ) of 0.1 ng/mL, outperforming non-deuterated Enoxacin (LOQ = 0.5 ng/mL) due to reduced ion suppression .
- Accuracy: Recovery rates for this compound in urine samples exceed 95%, whereas non-deuterated standards show variability (±15%) due to endogenous interferences .
In contrast, Ciprofloxacin-d8 exhibits a narrower linear dynamic range (1–100 ng/mL vs. 0.1–200 ng/mL for this compound) in pharmacokinetic assays, limiting its utility in high-concentration studies .
Functional and Regulatory Comparisons
- Therapeutic Monitoring: this compound is preferred over N-Desmethyl Levofloxacin-d8 in therapeutic drug monitoring due to Enoxacin’s shorter half-life (3–6 hours), necessitating precise real-time quantification .
- Regulatory Compliance: this compound adheres to ISO 9001 and ISO 13485 standards for analytical reagents, similar to other deuterated fluoroquinolones. However, its safety data sheet (SDS) lacks a full chemical safety assessment, a common gap among research-grade internal standards .
Cost and Availability
This compound is competitively priced at RM 1,200–1,500 per 10 mg, comparable to Ciprofloxacin-d8 (RM 1,300–1,600 per 10 mg) but more cost-effective than Ofloxacin-d8 (RM 2,000 per 5 mg) . Suppliers like GLPBIO and Cayman Chemical offer bulk purchasing options, with lead times of 2–4 weeks .
Biological Activity
Enoxacin-d8, a deuterated derivative of the fluoroquinolone antibiotic enoxacin, has garnered attention for its biological activities, particularly in antimicrobial and potential therapeutic applications. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.
Overview of this compound
This compound (CAS No. 2930288-95-0) is primarily used as an internal standard for quantifying enoxacin through methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) due to its isotopic labeling. As a fluoroquinolone, it exhibits significant antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
Antimicrobial Activity
Research has demonstrated that this compound retains the antimicrobial efficacy of its parent compound. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| S. aureus | 1 |
| E. coli | 0.12 |
| K. pneumoniae | 0.25 |
| P. aeruginosa | 0.5 |
| Serratia marcescens | 1 |
The compound exhibits bactericidal action by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication . Specifically, the IC50 values for inhibiting DNA gyrase supercoiling activity and topoisomerase IV activity are reported as 126 µg/mL and 26.5 µg/mL, respectively .
Study on Amyotrophic Lateral Sclerosis (ALS)
A recent phase Ib/IIa study evaluated the safety and tolerability of enoxacin in patients with sporadic ALS. Six patients received oral enoxacin twice daily for 30 days without serious adverse events. Notably, molecular analysis revealed a significant increase in miRNA levels in plasma and cerebrospinal fluid (CSF) post-treatment, suggesting potential therapeutic roles in enhancing DICER activity involved in miRNA biogenesis .
Combination Therapy Studies
In another investigation, the antimicrobial activity of enoxacin was assessed in combination with other antibiotics against strains of Pseudomonas aeruginosa, Enterobacteriaceae, and Staphylococcus aureus. The study found synergy in certain combinations, particularly with cefsulodin and piperacillin against Pseudomonas aeruginosa, indicating that co-administration could enhance therapeutic efficacy .
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. This action disrupts the supercoiling necessary for DNA replication and transcription, leading to cell death .
Q & A
How can researchers synthesize and characterize Enoxacin-d8 with high isotopic purity?
Classification : Basic
Methodological Answer :
Synthesis of this compound typically involves deuterium incorporation at specific positions using labeled precursors (e.g., deuterated solvents or reagents) under controlled reaction conditions. Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and assess isotopic purity (>98%) by comparing peak shifts/splitting patterns with non-deuterated Enoxacin .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies the deuterium incorporation ratio and detects isotopic impurities .
- High-Performance Liquid Chromatography (HPLC) : Validates chemical purity and ensures no degradation during synthesis .
Detailed protocols should be documented in the experimental section, including reaction parameters and instrument calibration data for reproducibility .
What experimental designs are optimal for investigating isotopic effects of deuteration on this compound’s pharmacokinetics?
Classification : Advanced
Methodological Answer :
Comparative pharmacokinetic studies between Enoxacin and this compound in in vivo or in vitro models are critical. Key considerations include:
- Control Groups : Use non-deuterated Enoxacin under identical conditions to isolate isotopic effects .
- Metabolic Profiling : Employ LC-MS/MS to track deuterium retention in metabolites and assess metabolic stability .
- Statistical Power : Calculate sample sizes to detect subtle isotopic differences (e.g., using ANOVA with post-hoc tests) .
Contradictions in half-life or bioavailability data should be analyzed for confounding variables (e.g., enzyme activity variations, batch-to-batch isotopic purity) .
How should researchers validate the stability of this compound under various storage conditions?
Classification : Basic
Methodological Answer :
Stability studies should follow ICH guidelines:
- Accelerated Degradation Testing : Expose this compound to heat (40–60°C), humidity (75% RH), and light, then quantify degradation products via HPLC .
- Long-Term Storage : Monitor isotopic integrity over 6–12 months at –20°C using NMR and MS to detect deuterium loss .
Data should include degradation kinetics (e.g., Arrhenius plots) and storage recommendations in the supplementary materials .
How can contradictions in this compound’s reported antimicrobial activity be resolved?
Classification : Advanced
Methodological Answer :
Discrepancies often arise from methodological differences. Resolving these requires:
- Standardized Assays : Replicate studies using consistent bacterial strains (e.g., ATCC controls) and broth microdilution protocols .
- Data Normalization : Adjust for variables like inoculum size and growth phase using Z-score analysis .
- Meta-Analysis : Pool data from multiple studies to identify trends, applying random-effects models to account for heterogeneity .
Documentation of raw data and statistical code in appendices enhances transparency .
What are best practices for isolating this compound’s isotopic effects from matrix effects in complex biological systems?
Classification : Advanced
Methodological Answer :
- Isotopomer-Specific Tracing : Use stable isotope-resolved metabolomics (SIRM) to distinguish deuterium-derived signals from endogenous metabolites .
- Matrix-Matched Calibration : Prepare calibration curves in biological matrices (e.g., plasma, tissue homogenates) to account for ion suppression/enhancement in MS .
- Control Experiments : Include "shadow" samples spiked with non-deuterated Enoxacin to baseline correct for matrix interference .
How to design a robust dose-response study for this compound’s toxicity profile?
Classification : Basic
Methodological Answer :
- Range-Finding Experiments : Start with OECD-compliant acute toxicity tests (e.g., LD50 in rodents) to establish dose tiers .
- Endpoint Selection : Include histopathology, serum biomarkers (e.g., ALT, creatinine), and hematological parameters .
- Data Reporting : Use Hill slope models for dose-response curves, with EC50/IC50 values reported with 95% confidence intervals .
What statistical approaches are suitable for analyzing this compound’s synergistic effects with other antibiotics?
Classification : Advanced
Methodological Answer :
- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI) to classify synergy/additivity/antagonism .
- Bliss Independence Model : Quantify expected vs. observed inhibition to identify non-linear interactions .
- Bootstrap Resampling : Assess reproducibility of synergy scores across experimental replicates .
How to ensure reproducibility in this compound’s chromatographic separation methods?
Classification : Basic
Methodological Answer :
- Column Selection : Use USP-classified C18 columns with pre-tested lot consistency .
- Mobile Phase Buffering : Maintain pH ±0.1 using ammonium formate/acetic acid buffers to minimize retention time shifts .
- System Suitability Tests : Include resolution and tailing factor criteria in each run .
What methodologies validate this compound’s role in bacterial efflux pump inhibition studies?
Classification : Advanced
Methodological Answer :
- Ethidium Bromide Accumulation Assays : Quantify intracellular fluorescence with/without this compound to assess efflux inhibition .
- RT-qPCR : Measure expression changes in efflux pump genes (e.g., mexB, norM) post-treatment .
- Molecular Dynamics Simulations : Model deuterium’s impact on Enoxacin’s binding affinity to pump proteins .
How to address ethical and data management challenges in this compound animal studies?
Classification : Advanced
Methodological Answer :
- 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles; use in silico models for preliminary screening .
- Data Management Plans (DMP) : Archive raw data (e.g., HPLC chromatograms, NMR spectra) in FAIR-aligned repositories with unique DOIs .
- Ethical Review : Submit protocols to institutional animal care committees, including justification for deuterium-specific endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
